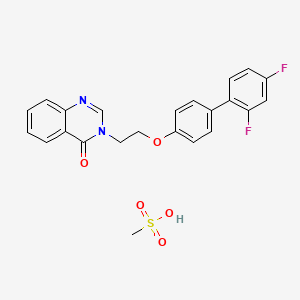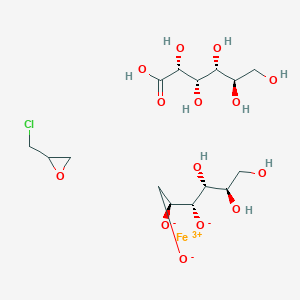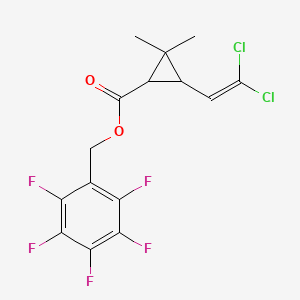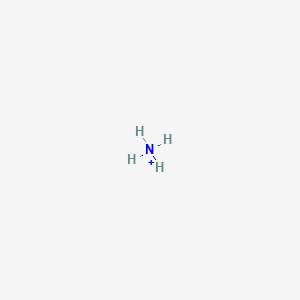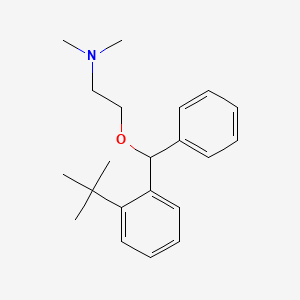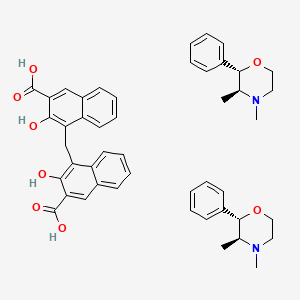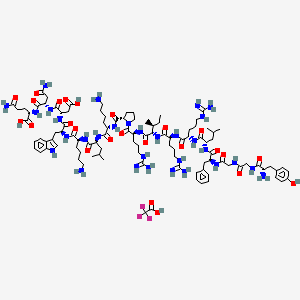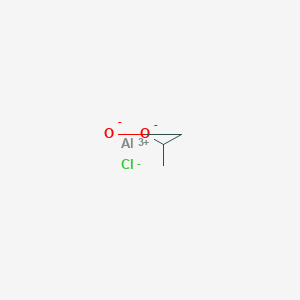
2-Chloro-4-methyl-1,3,2-dioxalumolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PGAC-112, also known as 2-chloro-4-methyl-1,3,2-dioxalumolane, is an aluminum-based compound primarily used in antiperspirant formulations. It is a complex of aluminum, chlorine, and 1,2-propanediol. This compound has been approved for over-the-counter use and is recognized for its efficacy in reducing perspiration .
Preparation Methods
Synthetic Routes and Reaction Conditions: PGAC-112 is synthesized through the reaction of aluminum chloride with 1,2-propanediol. The reaction typically occurs under controlled conditions to ensure the formation of the desired complex. The process involves the gradual addition of aluminum chloride to a solution of 1,2-propanediol, followed by heating and stirring to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of PGAC-112 involves large-scale reactors where the reactants are combined under specific temperature and pressure conditions. The reaction mixture is then purified to remove any unreacted starting materials and by-products. The final product is often obtained as a granular solid with a purity of around 90%, with the remaining 10% consisting of isopropoxyl groups .
Chemical Reactions Analysis
Types of Reactions: PGAC-112 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different aluminum-based complexes.
Substitution: PGAC-112 can participate in substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum oxide complexes, while substitution reactions can produce various substituted aluminum compounds .
Scientific Research Applications
PGAC-112 has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other aluminum-based compounds.
Biology: Investigated for its potential effects on biological systems, particularly in the context of antiperspirant formulations.
Medicine: Studied for its potential use in medical applications, such as in the development of new drug delivery systems.
Industry: Widely used in the cosmetic industry for its antiperspirant properties
Mechanism of Action
The mechanism of action of PGAC-112 involves its interaction with sweat glands. The aluminum component of the compound forms a gel-like plug within the sweat ducts, thereby reducing the flow of sweat to the skin surface. This action is facilitated by the complexation of aluminum with 1,2-propanediol, which enhances its efficacy and stability .
Comparison with Similar Compounds
Aluminum Chlorohydrate: Another aluminum-based compound used in antiperspirants.
Aluminum Zirconium Tetrachlorohydrex Gly: A more complex aluminum compound with enhanced antiperspirant properties.
Comparison: PGAC-112 is unique due to its specific complexation with 1,2-propanediol, which provides distinct advantages in terms of solubility and efficacy. Compared to aluminum chlorohydrate, PGAC-112 offers better performance in aerosol formulations due to its stability and reduced risk of gelation .
Properties
CAS No. |
15103-35-2 |
|---|---|
Molecular Formula |
C3H6AlClO2 |
Molecular Weight |
136.51 g/mol |
IUPAC Name |
aluminum;propane-1,2-diolate;chloride |
InChI |
InChI=1S/C3H6O2.Al.ClH/c1-3(5)2-4;;/h3H,2H2,1H3;;1H/q-2;+3;/p-1 |
InChI Key |
LDUKSRDTQXCSMD-UHFFFAOYSA-M |
Canonical SMILES |
CC(C[O-])[O-].[Al+3].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


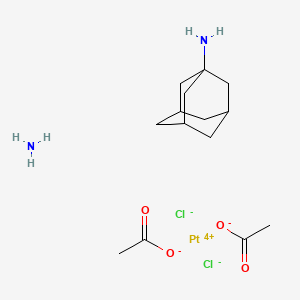
![tert-butyl (3S)-4-[[3-(1-aminoisoquinolin-6-yl)-1-oxo-1-piperidin-1-ylpropan-2-yl]amino]-3-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]-4-oxobutanoate](/img/structure/B10827187.png)
![[(2R,3R,5S)-2-(5-amino-2-oxo-[1,3]thiazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B10827195.png)
![3-((6-((3,5-Dimethylpyridin-2-yl)oxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoic acid](/img/structure/B10827200.png)
